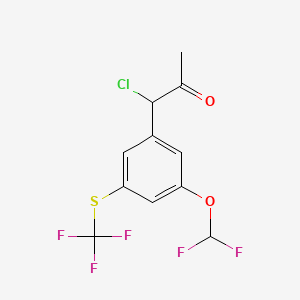![molecular formula C8H9FOS B14039990 [2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C8H9FOS. It is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-5-(methylsulfanyl)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for [2-Fluoro-5-(methylsulfanyl)phenyl]methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-5-(methylsulfanyl)benzaldehyde or 2-fluoro-5-(methylsulfanyl)benzoic acid.
Reduction: 2-Fluoro-5-(methylsulfanyl)phenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-Fluoro-5-(methylsulfanyl)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the methylsulfanyl group can influence its lipophilicity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-Fluoro-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
[2-Fluoro-5-(methylthio)phenyl]methanol: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom and the methylsulfanyl group can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H9FOS |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2-fluoro-5-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9FOS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
FFNHWQSQMZEOGT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


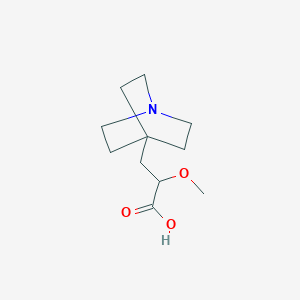
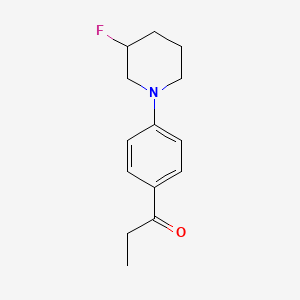
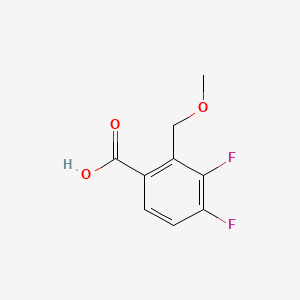

![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
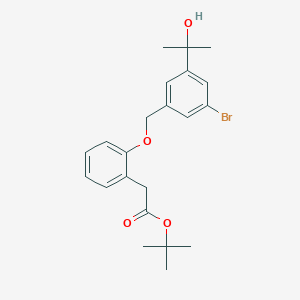
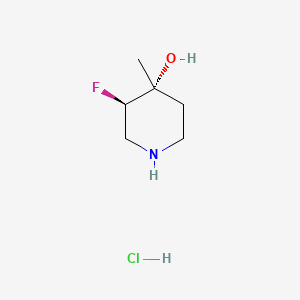

![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)



